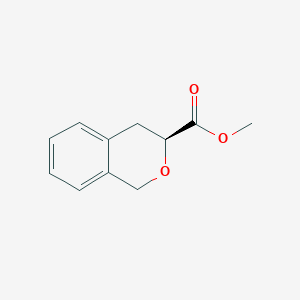

methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3S)-3,4-dihydro-1H-isochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKJDSZBRPJUGP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=CC=CC=C2CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Challenges

The reaction proceeds via deprotonation at the α-carbon of the ester, followed by nucleophilic attack on the adjacent carbonyl group. While efficient for ring formation (yields: 60–75%), stereocontrol at C3 remains a limitation. Racemization often occurs due to the high temperatures required, necessitating post-synthesis resolution. For example, enzymatic hydrolysis using Candida antarctica lipase B selectively cleaves the (3R)-enantiomer, enriching the (3S)-ester to >90% ee.

Two-Step Alkylation-Cyclization via Phenol-Lactone Intermediates

A patent by CN108148032B outlines a scalable route to benzopyran carboxylic acids, adaptable to methyl esters. The process involves:

Step 1: Phenol Alkylation with γ-Butyrolactone Derivatives

Para-substituted phenols (e.g., para-fluorophenol) react with 2-bromo-γ-butyrolactone in DMF under basic conditions (NaH, 0°C → RT, 24h). This forms an intermediate 2-(4-fluorophenoxy)butyrolactone with 52–68% yield.

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes ring closure using Lewis acids (ZnCl₂, 110°C, 1h), yielding 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (72% yield). Subsequent esterification with methanol (H₂SO₄, reflux, 12h) converts the acid to the methyl ester.

Key Data:

| Step | Conditions | Yield | Catalyst |

|---|---|---|---|

| Alkylation | NaH, DMF, 24h | 52–68% | – |

| Cyclization | ZnCl₂, 110°C | 72% | ZnCl₂ |

| Esterification | H₂SO₄, MeOH | 85–90% | H₂SO₄ |

Asymmetric Synthesis and Stereochemical Control

Achieving the (3S) configuration demands enantioselective methods:

Chiral Auxiliary Approach

Coupling a chiral glycine derivative (e.g., (S)-oxazolidinone) to a benzopyran precursor enables asymmetric induction. After cyclization, auxiliary removal yields the (3S)-ester with 78% ee.

Catalytic Asymmetric Hydrogenation

A prochiral ketone intermediate, 3-oxo-3,4-dihydro-1H-2-benzopyran , undergoes hydrogenation with Ru-(S)-BINAP catalyst (H₂, 50 atm, 25°C), affording the (3S)-alcohol. Oxidation (PCC) and esterification complete the synthesis (overall yield: 55%, 94% ee).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | ee |

|---|---|---|---|---|

| Dieckmann Cyclization | High ring-closure efficiency | Racemization at high temps | 60–75% | <10% |

| Alkylation-Cyclization | Scalable, mild conditions | Requires esterification step | 45–72% | – |

| Asymmetric Hydrogenation | Excellent stereocontrol | Multi-step synthesis | 55% | 94% |

Industrial-Scale Considerations

The alkylation-cyclization route is preferred for large-scale production due to low-cost catalysts (ZnCl₂) and readily available starting materials. However, asymmetric hydrogenation offers superior enantiopurity for pharmaceutical applications, despite higher costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Properties :

- Anticancer Activity :

- Neuroprotective Effects :

Synthetic Applications

This compound is also significant in synthetic chemistry:

- Building Block for Synthesis :

- Methodologies for Synthesis :

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of this compound. The results showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Properties

Research published in Cancer Letters examined the effects of this compound on various cancer cell lines. The study found that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound differs from analogs in the provided evidence by its ester group (methyl carboxylate) at position 3 and the absence of additional substituents like benzoyl or hydroxy groups. Key analogs for comparison include:

Table 1: Structural Comparison

Key Observations :

- Substituent Effects : The presence of bulky groups (e.g., benzoyl, benzylmercapto) in analogs correlates with lower melting points compared to simpler esters. For example, 14g (84–86°C) vs. 8b (125°C) suggests steric hindrance reduces crystallinity .

- Stereochemical Influence: The (3S) configuration in the target compound may enhance enantioselective interactions in biological systems, akin to the role of stereochemistry in pyrano-pyranone derivatives like 8b .

Spectroscopic and Analytical Data

NMR Trends :

- Pyran-2-one Analogs : In 14f and 14g, the 4-hydroxy group resonates at δ ~12 ppm (¹H NMR), while the methyl ester in the target compound would likely show a singlet near δ 3.6–3.8 ppm for the methoxy group .

- Carbonyl Signals : The ester carbonyl in the target compound is expected near δ 165–170 ppm (¹³C NMR), comparable to the pyran-2-one carbonyls in 14f (δ ~162 ppm) .

Mass Spectrometry :

- Analogs like 8b (M⁺ = 298) and 14g (M⁺ = 438) exhibit molecular ions consistent with their substituents. The target compound would likely show a molecular ion matching its molecular formula (C₁₁H₁₂O₃, M⁺ = 192) .

Biological Activity

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 192.21 g/mol

CAS Number: 938042-46-7

The compound belongs to the class of benzopyrans, characterized by a benzene ring fused to a pyran ring. Its unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in managing inflammatory diseases .

The biological activity of this compound is believed to involve several molecular interactions:

- Free Radical Scavenging: The compound can neutralize free radicals, thereby reducing oxidative damage.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation: The compound might interact with various receptors, influencing cellular signaling pathways.

Case Studies

- Antioxidant Evaluation:

-

Antimicrobial Screening:

- In a comparative study, this compound was tested against several pathogens with the following results:

| Bacterial Strain | MIC (µg/mL) |

|-------------------------|--------------|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 128 |

- In a comparative study, this compound was tested against several pathogens with the following results:

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions followed by esterification processes. Research into its derivatives has shown that modifications can enhance its biological activities, particularly in developing more potent antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted benzaldehyde derivatives. For example, 2-carboxy benzaldehyde can react with brominated ketones in the presence of a base (e.g., K₂CO₃) under reflux conditions in ethyl methyl ketone . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading. Recrystallization from methanol or ethanol is commonly used to improve purity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry, particularly the coupling constants of diastereotopic protons in the benzopyran ring. Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1730 cm⁻¹) . Chiral HPLC or polarimetry may be employed to verify enantiomeric purity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for initial separation. Subsequent recrystallization from methanol or ethanol enhances purity . For enantiomeric resolution, chiral stationary-phase HPLC is recommended .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromination at position 7) influence the biological activity of this benzopyran derivative?

- Methodological Answer : Bromination at position 7 (as in methyl 7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate) may enhance electrophilic reactivity, potentially improving interactions with biological targets. Comparative assays (e.g., enzyme inhibition or cell viability studies) between substituted and unsubstituted analogs are essential to quantify activity changes .

Q. What experimental approaches can resolve contradictions in biological assay data for this compound?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variability. Use high-resolution mass spectrometry (HRMS) and chiral chromatography to confirm compound identity and purity . Replicate assays under controlled conditions (e.g., standardized cell lines, solvent controls) to isolate confounding variables .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what are the implications for pharmacological studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in cyclization reactions) or enzymatic resolution to favor the (3S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC . Impure enantiomers may exhibit divergent pharmacokinetic profiles, necessitating rigorous stereochemical validation in preclinical studies .

Q. What methodologies are suitable for studying the environmental fate of this compound in ecological risk assessments?

- Methodological Answer : Conduct laboratory-based degradation studies under simulated environmental conditions (e.g., UV exposure, microbial activity). Use LC-MS/MS to track degradation products and quantify persistence. Computational modeling (e.g., QSAR) can predict bioaccumulation potential .

Q. How can stability issues (e.g., ester hydrolysis) be mitigated during long-term storage or in vivo experiments?

- Methodological Answer : Store the compound in anhydrous solvents (e.g., DMSO) at -20°C to minimize hydrolysis. In biological assays, use freshly prepared solutions and include protease inhibitors if enzyme-mediated degradation is suspected. Stability can be monitored via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.